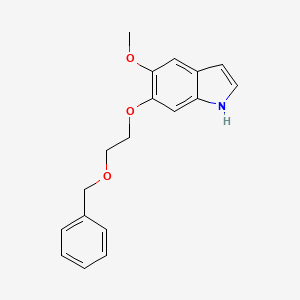
6-(2-(benzyloxy)ethoxy)-5-methoxy-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-(Benzyloxy)ethoxy)-5-methoxy-1H-indole is an organic compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-(benzyloxy)ethoxy)-5-methoxy-1H-indole can be achieved through several steps involving the protection and deprotection of functional groups, as well as the formation of the indole core. One common method involves the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups can be protected using benzyl ethers.
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Benzyloxyethoxy Group: The benzyloxyethoxy group can be introduced through a nucleophilic substitution reaction, where the protected hydroxyl group reacts with an appropriate alkylating agent.
Deprotection: The final step involves the deprotection of the benzyl ethers to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6-(2-(Benzyloxy)ethoxy)-5-methoxy-1H-indole can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, OsO4
Reduction: H2/Pd, LiAlH4, NaBH4
Substitution: NaH, NaOCH3, benzyl bromide
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can yield alcohols or amines .
Applications De Recherche Scientifique
6-(2-(Benzyloxy)ethoxy)-5-methoxy-1H-indole has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 6-(2-(benzyloxy)ethoxy)-5-methoxy-1H-indole involves its interaction with specific molecular targets and pathways. For example, as a potential MAO inhibitor, it can bind to the active site of the enzyme and prevent the oxidation of neurotransmitter amines, thereby increasing their levels in the brain . This can have therapeutic effects in conditions like depression and Parkinson’s disease.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-ethoxy-2-aminobenzothiazolium diphenylacetate: Used in nonlinear optical materials.
2-ethylhexanol derivatives: Used as surfactants with unique interfacial activity.
Uniqueness
6-(2-(Benzyloxy)ethoxy)-5-methoxy-1H-indole is unique due to its specific substitution pattern on the indole core, which can influence its chemical reactivity and biological activity. Its combination of benzyloxyethoxy and methoxy groups provides distinct properties compared to other indole derivatives.
Propriétés
Formule moléculaire |
C18H19NO3 |
|---|---|
Poids moléculaire |
297.3 g/mol |
Nom IUPAC |
5-methoxy-6-(2-phenylmethoxyethoxy)-1H-indole |
InChI |
InChI=1S/C18H19NO3/c1-20-17-11-15-7-8-19-16(15)12-18(17)22-10-9-21-13-14-5-3-2-4-6-14/h2-8,11-12,19H,9-10,13H2,1H3 |
Clé InChI |
AKBAVBGNHVAHJY-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2C(=C1)C=CN2)OCCOCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




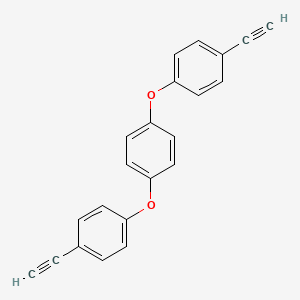
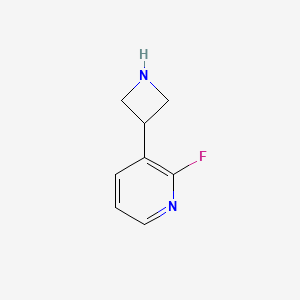
![4-Chloro-8-(6-methoxy-2-methylpyridin-3-yl)-2,7-dimethylpyrazolo[1,5-a][1,3,5]triazine](/img/structure/B12930308.png)
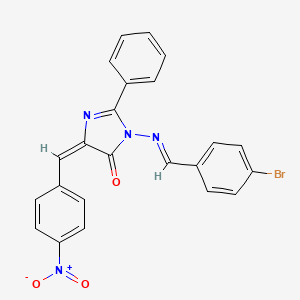
![Butyl 6-methyl-4-oxo-6,7,8,9-tetrahydro-4h-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B12930316.png)
methanone](/img/structure/B12930317.png)

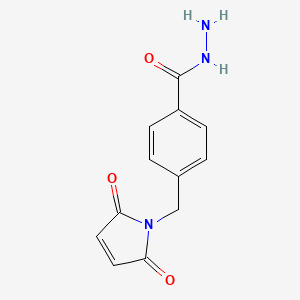

![4-Amino-2-methylpyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile](/img/structure/B12930343.png)
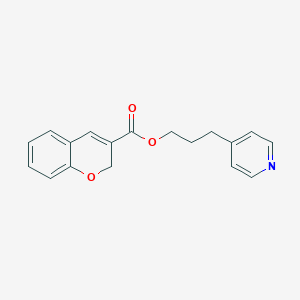
![Spiro[chromane-4,1'-cyclopropane]-8-carboxylic acid](/img/structure/B12930352.png)
